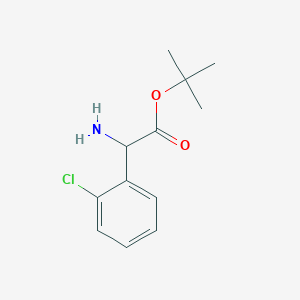
2-(4-Cinnamoylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cinnamoylphenoxy)acetic acid, also known as 2- (4-cinnamoylphenoxy)acetic acid, has a chemical formula of C17H14O4 and a molecular weight of 282.29 . It is used in various chemical applications .
Molecular Structure Analysis
The molecular structure of 2-(4-Cinnamoylphenoxy)acetic acid can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy . These techniques can provide valuable insights into the core themes in the molecular structure analysis of this compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Cinnamoylphenoxy)acetic acid can be inferred from related compounds. For instance, acetic acid is a carboxylic acid consisting of a methyl group attached to a carboxyl functional group . The chemical properties of a substance include the set of chemical changes that are possible for that substance . The titration of acetic acid with sodium hydroxide is an example of a chemical property .
Scientific Research Applications
Anti-Inflammatory Properties
2-(4-Cinnamoylphenoxy)acetic acid: has garnered interest due to its potential anti-inflammatory effects. It inhibits cyclooxygenase-2 (COX-2), a key enzyme involved in the conversion of arachidonic acid to prostaglandins. Selective COX-2 inhibitors have revolutionized inflammatory treatment by providing efficacy while minimizing adverse side effects .
Safety and Hazards
Future Directions
Future research directions for 2-(4-Cinnamoylphenoxy)acetic acid could involve its potential applications in various fields. For instance, research on lactic acid production from lignocellulosic biomass suggests promising future research directions in the field of microbial fermentation . Another study suggests the potential of acetic acid-modulated room temperature synthesis for applications in the field of cancer therapy . A paper on the inhibition of osteoblastic Smurf1 promotes bone formation in mouse models of distinctive age-related osteoporosis .
Mechanism of Action
Target of Action
The primary target of 2-(4-Cinnamoylphenoxy)acetic acid is Smurf1, a protein involved in bone morphogenetic protein (BMP) signaling . Smurf1 ubiquitinates BMP downstream molecules for degradation .
Mode of Action
2-(4-Cinnamoylphenoxy)acetic acid effectively inhibits Smurf1 activity, which in turn increases BMP signaling . This interaction results in an enhancement of osteogenic differentiation .
Biochemical Pathways
The inhibition of Smurf1 by 2-(4-Cinnamoylphenoxy)acetic acid affects the BMP signaling pathway . This pathway is essential for osteogenesis, and its enhancement leads to increased bone formation .
Pharmacokinetics
It is known that the compound is soluble in most organic solvents, such as ethanol and dimethyl sulfoxide , which may influence its absorption and distribution in the body.
Result of Action
The inhibition of Smurf1 by 2-(4-Cinnamoylphenoxy)acetic acid leads to improved BMP signaling and osteogenic differentiation . This results in enhanced local bone formation during spinal fusion . When conjugated to an osteoblast-targeting and penetrating oligopeptide (DSS)6, 2-(4-Cinnamoylphenoxy)acetic acid promotes systemic bone formation .
Action Environment
It is known that the compound is relatively stable at room temperature , which may influence its efficacy and stability under different environmental conditions.
properties
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-16(11-6-13-4-2-1-3-5-13)14-7-9-15(10-8-14)21-12-17(19)20/h1-11H,12H2,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZMBMJGILTZSR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B2562650.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)
![Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2562654.png)
![1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2562655.png)
![1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2562656.png)
![4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2562657.png)
![(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B2562659.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-isonicotinamide](/img/structure/B2562661.png)
![(Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2562662.png)
![4-(3-(Difluoromethyl)azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2562663.png)

